molecular formula C10H6Cl2O B072140 5,8-Dichloro-1-naphthol CAS No. 1574-18-1

5,8-Dichloro-1-naphthol

Cat. No. B072140
CAS RN: 1574-18-1
M. Wt: 213.06 g/mol
InChI Key: KEGNUIZNBCHWLZ-UHFFFAOYSA-N
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Description

5,8-Dichloro-1-naphthol is a compound that has garnered attention in various fields due to its unique chemical properties. While specific studies directly addressing 5,8-Dichloro-1-naphthol are limited, research on related naphthol compounds provides insights into its potential synthesis pathways, molecular structure, chemical reactions, and properties.

Synthesis Analysis

Synthesis pathways of naphthol derivatives often involve catalytic reactions, electropolymerization, and substitution reactions. For instance, the synthesis of naphtho[1,8-bc]pyran derivatives through rhodium-catalyzed oxidative coupling of 1-naphthols with alkynes suggests a method that might be adaptable for 5,8-Dichloro-1-naphthol (Mochida et al., 2010).

Molecular Structure Analysis

The molecular structure of naphthol derivatives, including potential configurations of 5,8-Dichloro-1-naphthol, can be elucidated through studies on substituted naphthyridines. These compounds have been characterized to exhibit robust thermal properties and unique optical and electrical characteristics, which may be relevant to understanding the structural facets of 5,8-Dichloro-1-naphthol (Wang et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving naphthol derivatives can range from electropolymerization to oxidative coupling. The redox process of poly(5-amino-1-naphthol), for example, highlights the potential electrochemical properties of naphthol-based compounds, which may extend to 5,8-Dichloro-1-naphthol (Mostefai et al., 1996).

Physical Properties Analysis

The physical properties of 5,8-Dichloro-1-naphthol, such as solubility, melting point, and stability, can be inferred from related compounds. Naphthols exhibit distinct physical properties based on their substitution patterns and functional groups, influencing their solubility, thermal stability, and crystalline structure (Singh & Thummel, 2009).

Chemical Properties Analysis

Chemical properties, including reactivity with various reagents, potential for electrophilic substitution reactions, and participation in catalytic cycles, are critical aspects of naphthol chemistry. The chlorination of 1-naphthol and its derivatives, leading to various chlorinated products, provides insight into the chemical behavior of naphthol compounds under electrophilic conditions, which could be extrapolated to understand the chemical properties of 5,8-Dichloro-1-naphthol (Chen, Smith, & Huffman, 2010).

Scientific Research Applications

  • Environmental Restoration and Green Chemistry : Directed evolution of toluene ortho-monooxygenase has been used to enhance the degradation of chlorinated ethenes and synthesis of 1-naphthol, a significant chemical intermediate. This process demonstrates the potential for improving multisubunit proteins for environmental restoration and green chemistry applications (Canada, Iwashita, Shim, & Wood, 2002).

  • Biochemical Analysis : Modifications of the Sakaguchi reaction, which involves 2,4-Dichloro-1-naphthol, have been used for the spectrophotometric determination of arginine in proteins without prior hydrolysis. This method provides an effective way of analyzing arginine content in proteins (Messineo, 1966).

  • Photochemistry : Studies on the excited-state proton-transfer reaction of 1-naphthol derivatives, including 5-substituted 1-naphthols, offer insights into the photoacidity phenomenon. This research is crucial for understanding the behavior of these compounds under optical excitation (Prémont-Schwarz, Barak, Pines, Nibbering, & Pines, 2013).

  • Polymer Chemistry : Research into heteropolyanion-doped poly(5-amino-1-naphthol) films has explored their electrochemical properties and catalytic activity. This study contributes to the development of functional materials in electrochemistry (Pham, Bouallala, Le, Dang, & Lacaze, 1997).

  • Chemical Synthesis and Polymerization : Various studies have looked into the synthesis and polymerization processes involving 1-naphthol derivatives, highlighting their applications in creating new materials and chemical compounds. For example, the synthesis of novel poly(amide–imide)s from 2,6-bis(5-amino-1-naphthoxy) pyridine demonstrates the versatility of these compounds in polymer chemistry (Mehdipour‐Ataei & Amirshaghaghi, 2004).

Safety And Hazards

The safety data sheet for 5,8-Dichloro-1-naphthol suggests that it may cause harm if inhaled, ingested, or if it comes into contact with the skin . In case of exposure, it is recommended to move the victim into fresh air, give oxygen if breathing is difficult, give artificial respiration if not breathing, wash off with soap and plenty of water if it comes into contact with the skin, rinse with pure water for at least 15 minutes if it comes into contact with the eyes, and seek immediate medical attention .

properties

IUPAC Name

5,8-dichloronaphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2O/c11-7-4-5-8(12)10-6(7)2-1-3-9(10)13/h1-5,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEGNUIZNBCHWLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2C(=C1)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5061794
Record name 1-Naphthalenol, 5,8-dichloro-
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Molecular Weight

213.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,8-Dichloro-1-naphthol

CAS RN

1574-18-1
Record name 5,8-Dichloro-1-naphthalenol
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Record name 1-Naphthalenol, 5,8-dichloro-
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Record name 1-Naphthalenol, 5,8-dichloro-
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Record name 1-Naphthalenol, 5,8-dichloro-
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Record name 5,8-dichloro-1-naphthol
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Record name 5,8-Dichloro-1-naphthalenol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Yagi - Bulletin of the Chemical Society of Japan, 1964 - journal.csj.jp
In the field of dye chemistry, the 2: 1-metal complex dyes (II) derived from 2-(2'-hydroxyarylazo)-5, 8-dichloro-1-naphthols(I) have been of much interest1) because of their deeper and …
Number of citations: 2 www.journal.csj.jp

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